
4-(2-Thienyl)piperidine-2,6-dione
Overview
Description
4-(2-Thienyl)piperidine-2,6-dione is a heterocyclic compound that features a piperidine ring substituted with a thienyl group at the 4-position and two keto groups at the 2 and 6 positions
Mechanism of Action
Target of Action
4-(2-Thienyl)piperidine-2,6-dione is a heterocyclic compound that is frequently found in numerous drugs . It is the core backbone of the Cereblon (CRBN) ligand in the design of PROTAC drugs . It also plays a significant role in the pharmaceutical industry as a synthetic fragment for designing drugs .
Mode of Action
For instance, it is synthesized from abundant acetates and acrylamides using potassium tert-butoxide as a promoter, via Michael addition and intramolecular nucleophilic substitution processes .
Biochemical Pathways
The biochemical pathways affected by this compound are complex and varied. It is known to be involved in the synthesis of a series of important compounds, such as piperidine . Moreover, it serves as a valuable and versatile synthetic intermediate in organic synthesis .
Pharmacokinetics
Its synthesis can be readily achieved on a kilo-scale , suggesting that it has good bioavailability.
Result of Action
It is known to play a significant role in the design of protac drugs . Moreover, it can be used for the synthesis of niraparib, a first-line drug for the treatment of ovarian cancer .
Biochemical Analysis
Biochemical Properties
4-(2-Thienyl)piperidine-2,6-dione plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. One notable interaction is with the widely interspaced zinc finger motif (WIZ) protein, where it reduces the expression levels of this protein . Additionally, this compound has been shown to induce the expression of fetal hemoglobin (HbF) protein, which is beneficial for treating conditions like sickle cell disease and β-thalassemia . These interactions are primarily mediated through binding to specific sites on the target proteins, leading to changes in their activity and expression levels.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the induction of fetal hemoglobin (HbF) by this compound can alter the gene expression profile of erythroid cells, leading to improved oxygen transport and reduced symptoms in patients with hemoglobinopathies . Additionally, this compound can affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound binds to specific biomolecules, such as the WIZ protein, leading to inhibition of its activity . This binding interaction results in a decrease in WIZ protein levels, which in turn affects downstream signaling pathways and gene expression. Furthermore, this compound can activate or inhibit other enzymes, leading to changes in cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to this compound has been observed to result in sustained changes in cellular function, including prolonged induction of fetal hemoglobin (HbF) expression . These effects are consistent in both in vitro and in vivo studies, indicating the compound’s potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively induces fetal hemoglobin (HbF) expression without causing significant adverse effects . At higher doses, there may be threshold effects, including potential toxicity and adverse reactions . It is crucial to determine the optimal dosage range to maximize therapeutic benefits while minimizing risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels within the cell . For example, the compound’s interaction with metabolic enzymes can lead to changes in the levels of key metabolites, thereby affecting overall cellular metabolism. Understanding these metabolic pathways is essential for optimizing the compound’s therapeutic potential.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in target tissues . These interactions are crucial for the compound’s localization and efficacy, as they determine its availability at the site of action.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, its localization to the nucleus may be essential for its role in modulating gene expression and protein activity. Understanding these localization mechanisms can provide insights into the compound’s mode of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Thienyl)piperidine-2,6-dione typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-thiophenecarboxaldehyde with piperidine derivatives under acidic or basic conditions to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. Catalysts and solvents used in these processes are selected to maximize yield and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-(2-Thienyl)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thienyl ring or the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
4-(2-Thienyl)piperidine-2,6-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Piperidine-2,6-dione: Lacks the thienyl group, which may result in different chemical and biological properties.
Thiophene derivatives: Compounds like thiophene-2-carboxylic acid share the thiophene ring but differ in other structural aspects.
Other piperidine derivatives: Compounds such as 4-phenylpiperidine-2,6-dione have different substituents, leading to variations in reactivity and applications.
Uniqueness: 4-(2-Thienyl)piperidine-2,6-dione is unique due to the combination of the thienyl group and the piperidine-2,6-dione scaffold.
Properties
IUPAC Name |
4-thiophen-2-ylpiperidine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2S/c11-8-4-6(5-9(12)10-8)7-2-1-3-13-7/h1-3,6H,4-5H2,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNELKMROEDTMCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)NC1=O)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(Methoxymethyl)-1,3-thiazol-4-yl]acetonitrile](/img/structure/B1428858.png)
![[2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl]methanamine](/img/structure/B1428859.png)
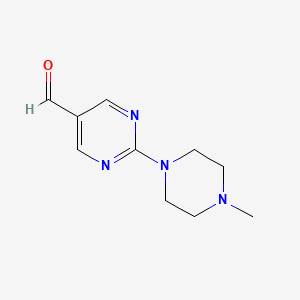
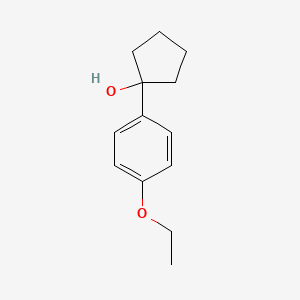
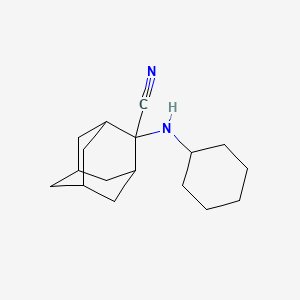
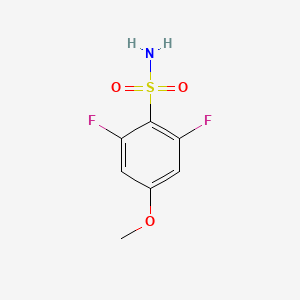
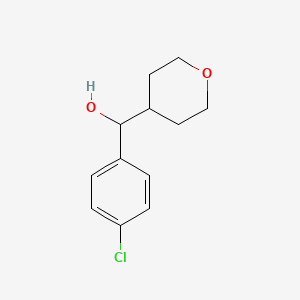
![6-[(4-Aminocyclohexyl)oxy]pyridine-3-carbonitrile](/img/structure/B1428869.png)

![5,7-Difluoro-1H-benzo[D][1,3]oxazine-2,4-dione](/img/structure/B1428873.png)
![(2S)-3-[(3,3,3-trifluoropropyl)amino]propane-1,2-diol](/img/structure/B1428875.png)
![3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)benzoic acid](/img/structure/B1428879.png)

![5-Oxaspiro[2.4]heptane-1-carboxylic acid](/img/structure/B1428881.png)
